![molecular formula C21H18ClN3O B2989452 3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860784-71-0](/img/structure/B2989452.png)

3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

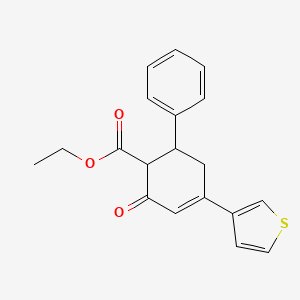

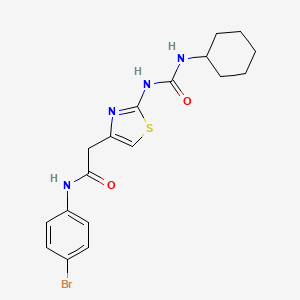

The compound “3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a complex organic molecule that contains several functional groups and rings. It has a benzimidazole ring which is a fused benzene and imidazole ring, a pyridinone which is a pyridine ring with a carbonyl group, and a benzyl group with a chlorine substituent .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyridinone rings are aromatic, contributing to the compound’s stability. The chlorine atom on the benzyl group is likely to be a significant site of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it’s likely to be a solid at room temperature, given its complex structure. Its solubility would depend on the solvent used .Wissenschaftliche Forschungsanwendungen

Synthesis of New Pyridazinones and Pyridines

The compound 3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone contributes to the synthesis of new pyridazinones and pyridines. These are essential in various chemical reactions and formulations, playing a critical role in the creation of diverse chemical libraries (Sayed, Khalil, Ahmed, & Raslan, 2002).

Synthesis of Lanthanide Podates with Predetermined Properties

This compound is significant in the synthesis of lanthanide podates, which have predetermined structural and photophysical properties. These properties are crucial for applications in areas like luminescent materials and complex formation (Piguet et al., 1996).

Generation of Structurally Diverse Library

It is also instrumental in generating a structurally diverse library of compounds through various alkylation and ring closure reactions. This diversity is important in medicinal chemistry and material science for the development of new compounds and materials (Roman, 2013).

Thromboxane A2 Receptor Antagonists

In medicinal chemistry, it contributes to the synthesis of thromboxane A2 receptor antagonists. These antagonists are significant for their potential therapeutic applications in treating various diseases (Nicolaï et al., 1993).

Synthesis of Functionalized Pyrido[1,2-a]benzimidazoles

The compound aids in the synthesis of functionalized pyrido[1,2-a]benzimidazoles, which are key intermediates in the development of various pharmaceutical and material science applications (Ryabukhin et al., 2007).

Acid Additive in Synthesis of Pyrido[1,2-a]benzimidazoles

It plays a role in the synthesis of pyrido[1,2-a]benzimidazoles, highlighting the importance of an acid additive in these syntheses. This synthesis process is essential for creating compounds with potential applications in medicinal chemistry (Masters et al., 2011).

Green Metric Evaluation in Synthesis

The compound is used in the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, demonstrating the importance of green metrics in chemical synthesis. This approach is vital for developing sustainable and environmentally friendly synthesis methods (Gilbile, Bhavani, & Vyas, 2017).

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . Therefore, the targets could be diverse depending on the specific derivative and its functional groups.

Mode of Action

For instance, some benzimidazoles can inhibit enzymes, bind to receptors, or interact with DNA or proteins . The specific interaction of this compound with its targets would depend on the chemical structure and the nature of the target.

Biochemical Pathways

Benzimidazoles are known to affect various biochemical pathways depending on their targets . For example, some benzimidazoles can inhibit the synthesis of certain proteins, disrupt cell division, or interfere with DNA replication .

Pharmacokinetics

The pharmacokinetic properties of benzimidazoles can vary widely depending on their chemical structure . Some benzimidazoles are well absorbed and widely distributed in the body, while others are poorly absorbed and rapidly excreted . The bioavailability of this compound would depend on its specific ADME properties.

Result of Action

The effects of benzimidazoles can range from the inhibition of cell growth and proliferation to the induction of cell death, depending on the specific compound and its targets .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[1-[(3-chlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O/c1-13-9-18-19(10-14(13)2)25(12-15-5-3-6-16(22)11-15)20(24-18)17-7-4-8-23-21(17)26/h3-11H,12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQCBDSGXQHIRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2989371.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2989374.png)

![3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B2989378.png)

![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Methyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2989382.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2989388.png)

![1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2989392.png)